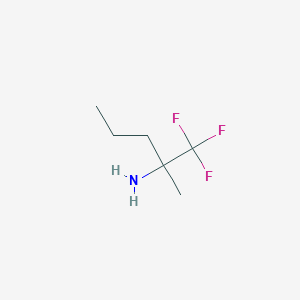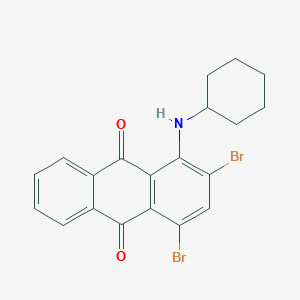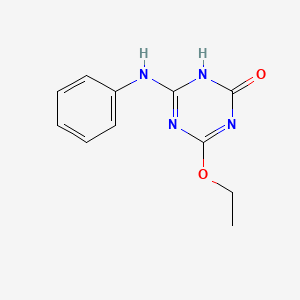
6-Anilino-4-ethoxy-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features an ethoxy group at the 4-position, a phenylamino group at the 6-position, and a triazinone core, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate triazine precursor, such as cyanuric chloride.
Substitution Reaction: The ethoxy group is introduced at the 4-position through a nucleophilic substitution reaction using ethanol and a base like sodium ethoxide.
Amination: The phenylamino group is introduced at the 6-position through an amination reaction using aniline and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reaction time, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ethoxy and phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the triazinone core.
Reduction: Reduced forms such as amines.
Substitution: Various substituted triazines depending on the reagents used.
Applications De Recherche Scientifique
4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Another heterocyclic compound with similar structural features.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound with similar functional groups but different core structure.
Uniqueness
4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one is unique due to its specific combination of functional groups and triazinone core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62808-04-2 |
|---|---|
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
6-anilino-4-ethoxy-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11-14-9(13-10(16)15-11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14,15,16) |
Clé InChI |
IICAKAFOZLLXGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=O)NC(=N1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


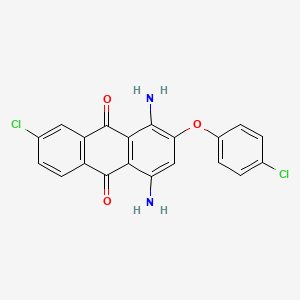
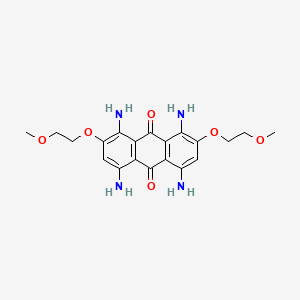
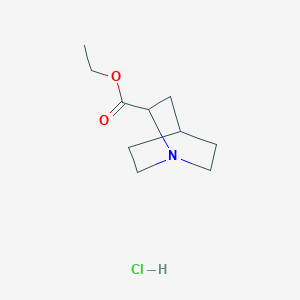
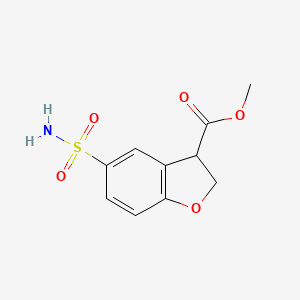
![Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13144993.png)
![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)
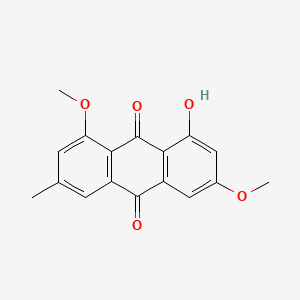
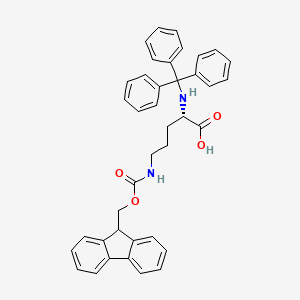


![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)

